molecular formula C25H29N7 B11087767 N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine

N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine

Cat. No.: B11087767
M. Wt: 427.5 g/mol
InChI Key: JOGSPQDTQGKOHU-UHFFFAOYSA-N
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Description

“N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine” is a complex organic compound that features a unique combination of adamantyl, diphenylamino, and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine” typically involves multiple steps:

    Formation of the Triazinyl Core: The triazinyl core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Diphenylamino Group: This step may involve the use of diphenylamine and suitable coupling agents to attach the diphenylamino group to the triazinyl core.

    Attachment of the Adamantyl Group: The adamantyl group can be introduced through a substitution reaction, often using adamantyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a catalyst or intermediate in organic synthesis.

    Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine” involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the triazinyl and diphenylamino groups contribute to its reactivity and binding affinity. The hydrazino group may play a role in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-N-[4-(diphenylamino)-6-methyl-1,3,5-triazin-2-YL]amine
  • N-(1-Adamantyl)-N-[4-(diphenylamino)-6-chloro-1,3,5-triazin-2-YL]amine

Uniqueness

“N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine” is unique due to the presence of the hydrazino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C25H29N7

Molecular Weight

427.5 g/mol

IUPAC Name

2-N-(1-adamantyl)-6-hydrazinyl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H29N7/c26-31-23-27-22(30-25-14-17-11-18(15-25)13-19(12-17)16-25)28-24(29-23)32(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,17-19H,11-16,26H2,(H2,27,28,29,30,31)

InChI Key

JOGSPQDTQGKOHU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=NC(=NC(=N4)N(C5=CC=CC=C5)C6=CC=CC=C6)NN

Origin of Product

United States

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